molecular formula C26H38O12 B14580025 Acetic acid;5-[6-(3,5-dihydroxyphenyl)hexyl]benzene-1,3-diol CAS No. 61621-68-9

Acetic acid;5-[6-(3,5-dihydroxyphenyl)hexyl]benzene-1,3-diol

Cat. No.: B14580025
CAS No.: 61621-68-9
M. Wt: 542.6 g/mol
InChI Key: VAPGJDLNYHLXNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;5-[6-(3,5-dihydroxyphenyl)hexyl]benzene-1,3-diol is a complex organic compound that features a unique structure combining acetic acid and a dihydroxyphenyl group. This compound is a monocarboxylic acid that carries two hydroxy substituents at positions 3 and 5 on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;5-[6-(3,5-dihydroxyphenyl)hexyl]benzene-1,3-diol typically involves the condensation of phenylacetic acid with appropriate hydroxy-substituted benzene derivatives. The reaction conditions often require the presence of catalysts and specific temperature controls to ensure the correct formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to maintain optimal reaction conditions. The process may also include purification steps such as crystallization or chromatography to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;5-[6-(3,5-dihydroxyphenyl)hexyl]benzene-1,3-diol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenylacetic acid derivatives .

Scientific Research Applications

Acetic acid;5-[6-(3,5-dihydroxyphenyl)hexyl]benzene-1,3-diol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of acetic acid;5-[6-(3,5-dihydroxyphenyl)hexyl]benzene-1,3-diol involves its interaction with specific molecular targets and pathways. As a Bronsted acid, it can donate a proton to acceptor molecules, influencing various biochemical reactions. Its hydroxy groups allow it to participate in hydrogen bonding and other interactions that can affect its biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydroxybenzenes such as catechol, resorcinol, and hydroquinone . These compounds share the presence of hydroxy groups on a benzene ring but differ in their specific substitution patterns and additional functional groups.

Uniqueness

Its specific structure allows for diverse chemical reactivity and interactions that are not observed in simpler dihydroxybenzenes .

Properties

CAS No.

61621-68-9

Molecular Formula

C26H38O12

Molecular Weight

542.6 g/mol

IUPAC Name

acetic acid;5-[6-(3,5-dihydroxyphenyl)hexyl]benzene-1,3-diol

InChI

InChI=1S/C18H22O4.4C2H4O2/c19-15-7-13(8-16(20)11-15)5-3-1-2-4-6-14-9-17(21)12-18(22)10-14;4*1-2(3)4/h7-12,19-22H,1-6H2;4*1H3,(H,3,4)

InChI Key

VAPGJDLNYHLXNI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.C1=C(C=C(C=C1O)O)CCCCCCC2=CC(=CC(=C2)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.